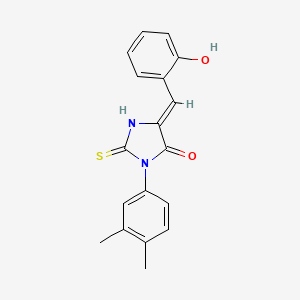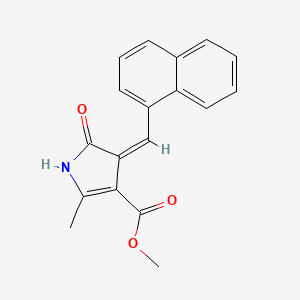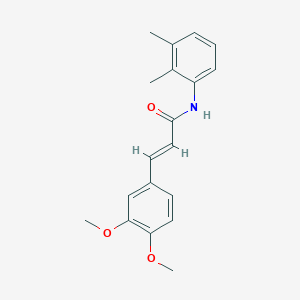
7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one, also known as LY294002, is a small molecule inhibitor of phosphoinositide 3-kinase (PI3K) signaling pathway. It was first discovered in the early 1990s by scientists at the pharmaceutical company Eli Lilly and Company. Since then, LY294002 has been extensively studied for its potential use in treating various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one works by binding to the ATP-binding site of PI3K, which prevents the enzyme from phosphorylating its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a key signaling molecule that activates downstream effectors of PI3K, including Akt and mTOR. By inhibiting PI3K activity, 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one blocks the activation of these effectors and ultimately leads to the inhibition of cell growth and survival.
Biochemical and Physiological Effects
7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to have a wide range of biochemical and physiological effects in various cell types. In cancer cells, 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to induce cell cycle arrest, apoptosis, and autophagy, which are all mechanisms that can lead to tumor growth inhibition. In neuronal cells, 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to protect against oxidative stress, inflammation, and excitotoxicity, which are all factors that contribute to neurodegeneration. In addition, 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to regulate glucose metabolism in adipocytes and hepatocytes, which has implications for the treatment of diabetes and metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one as a research tool is its specificity for PI3K inhibition. Unlike other PI3K inhibitors, 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one does not inhibit other kinases, such as mTOR or Akt, at concentrations that are commonly used in experiments. This makes 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one a valuable tool for dissecting the specific role of PI3K in various cellular processes. However, one limitation of using 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one is its potential for off-target effects at high concentrations or prolonged exposure. Therefore, it is important to use appropriate controls and concentrations when using 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one in experiments.
Orientations Futures
There are several future directions for research involving 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one. One area of interest is the development of more potent and selective PI3K inhibitors that can be used in clinical settings. Another area of interest is the identification of new downstream effectors of PI3K that can be targeted for therapeutic purposes. In addition, there is a need for further studies investigating the potential use of 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one in combination with other drugs or therapies for the treatment of various diseases.
Méthodes De Synthèse
7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one can be synthesized using a multi-step process involving several chemical reactions. The synthesis typically starts with the condensation of 4-phenylcoumarin and pyrrolidine to form 8-(1-pyrrolidinylmethyl)-4-phenylcoumarin. This intermediate is then converted to 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one by reacting with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a base such as potassium carbonate.
Applications De Recherche Scientifique
7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been widely used as a research tool to investigate the role of the PI3K signaling pathway in various cellular processes. It has been shown to inhibit the activity of all class I PI3K isoforms, which are involved in cell growth, proliferation, survival, and metabolism. 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has also been used to study the downstream effectors of PI3K, including Akt, mTOR, and S6K1.
Propriétés
IUPAC Name |
7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-18-9-8-15-16(14-6-2-1-3-7-14)12-19(23)24-20(15)17(18)13-21-10-4-5-11-21/h1-3,6-9,12,22H,4-5,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBMBZHTYVOZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5910646.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910653.png)
![5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910659.png)
![4-[(1H-benzimidazol-2-ylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B5910661.png)



![5-methyl-5-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-propyldihydro-2(3H)-furanone](/img/structure/B5910703.png)


![4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910720.png)
![7-hydroxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910734.png)
